molecular formula C17H16FN5O4 B13144063 N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Cat. No.: B13144063
M. Wt: 373.3 g/mol
InChI Key: VYUHZFMIVSJGRA-WYFUGZQLSA-N
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Description

N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that features a purine base linked to a benzamide group. This compound is notable for its unique structural characteristics, which include a fluorinated tetrahydrofuran ring and a purine moiety. These features make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a series of reactions starting from a suitable sugar derivative. The hydroxyl groups are protected, and the ring is fluorinated using a fluorinating agent.

    Purine Base Attachment: The purine base is introduced through a glycosylation reaction, where the tetrahydrofuran ring is coupled with a purine derivative under acidic conditions.

    Benzamide Formation: The final step involves the formation of the benzamide group by reacting the purine-tetrahydrofuran intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the purine base or the benzamide group.

    Substitution: The fluorine atom in the tetrahydrofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced purine or benzamide derivatives.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential therapeutic uses.

    Industry: The compound can be used in the development of new pharmaceuticals and chemical probes.

Mechanism of Action

The mechanism of action of N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can intercalate into DNA or RNA, disrupting their normal function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-6,8(7H,9H)-dione
  • 6-Amino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purin-2(9H)-one

Uniqueness

N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is unique due to the presence of the fluorine atom in the tetrahydrofuran ring, which can significantly alter its chemical properties and biological activity compared to similar compounds. This fluorination can enhance the compound’s stability, bioavailability, and interaction with molecular targets.

Properties

Molecular Formula

C17H16FN5O4

Molecular Weight

373.3 g/mol

IUPAC Name

N-[9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H16FN5O4/c18-11-10(6-24)27-17(13(11)25)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11+,13-,17-/m1/s1

InChI Key

VYUHZFMIVSJGRA-WYFUGZQLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]([C@H](O4)CO)F)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O

Origin of Product

United States

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